Home > Products > Screening Compounds P96668 > 6-Bromo-8-methoxyquinazoline
6-Bromo-8-methoxyquinazoline -

6-Bromo-8-methoxyquinazoline

Catalog Number: EVT-13164525
CAS Number:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Bromo-8-methoxyquinazoline can be sourced from chemical suppliers and is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. It is specifically categorized as a substituted quinazoline, which has been explored for its biological activity, particularly in pharmacological contexts.

Synthesis Analysis

Methods

The synthesis of 6-bromo-8-methoxyquinazoline typically involves several organic reactions. Common synthetic routes include:

  1. Bromination: The introduction of a bromine atom at the 6-position of the quinazoline ring.
  2. Methoxylation: The addition of a methoxy group at the 8-position, often achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-8-methoxyquinazoline can be represented as follows:

  • InChI: InChI=1S/C9H8BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3
  • InChI Key: SCWYBXFJOPLSQA-UHFFFAOYSA-N

This structure features a bromine atom at the 6-position and a methoxy group at the 8-position on the quinazoline ring system, contributing to its unique chemical properties.

Data

The compound's molecular weight is 239.07 g/mol, with a purity typically around 95%. The physical state is solid at room temperature.

Chemical Reactions Analysis

Reactions

6-Bromo-8-methoxyquinazoline can undergo various chemical reactions, including:

  1. Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  2. Oxidation and Reduction: The compound may be oxidized to form quinazoline N-oxides or reduced to yield dihydroquinazolines.
  3. Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to synthesize more complex molecules .

Technical Details

These reactions often require specific reagents and catalysts, such as palladium catalysts for coupling reactions or strong bases for substitution processes. Reaction conditions must be optimized for each type of reaction to maximize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for 6-bromo-8-methoxyquinazoline involves its interaction with biological targets, particularly enzymes involved in cellular signaling pathways. Studies suggest that compounds with similar structures can inhibit kinases and phosphatases, affecting downstream signaling events critical for various cellular functions.

Data

Research indicates that quinazoline derivatives can modulate enzyme activity, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: Not specified in available data.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.

Relevant data regarding boiling points or specific heat capacities are not extensively documented but can be inferred based on similar compounds within the quinazoline family .

Applications

Scientific Uses

6-Bromo-8-methoxyquinazoline has several potential applications in scientific research:

  1. Pharmacological Research: Investigated for its potential as an inhibitor of specific enzymes involved in cancer pathways.
  2. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  3. Biochemical Studies: Serves as a tool for studying enzyme mechanisms and cellular signaling processes.
Introduction to 6-Bromo-8-Methoxyquinazoline in Medicinal Chemistry

6-Bromo-8-methoxyquinazoline (C₉H₇BrN₂O) is a synthetic heterocyclic compound featuring a bicyclic scaffold comprising a benzene ring fused to a pyrimidine ring, with bromine and methoxy substituents at the C6 and C8 positions, respectively. This compound exemplifies strategic molecular design in medicinal chemistry, leveraging halogenation and alkoxylation to optimize target binding and pharmacokinetic properties. Quinazoline derivatives have garnered significant interest due to their presence in FDA-approved drugs (e.g., erlotinib, gefitinib) for oncology and CNS disorders [8]. The bromine atom enhances electrophilic reactivity for nucleophilic substitution reactions, while the methoxy group contributes steric and electronic effects that influence binding affinity to biological targets such as kinases and GPCRs [7].

Taxonomic Classification Within the Quinazoline Family

Quinazolines are classified based on ring oxidation states and substitution patterns. 6-Bromo-8-methoxyquinazoline belongs to the 4-(3H)-quinazolinone taxonomic subgroup, characterized by a carbonyl group at position 4 and nitrogen atoms at positions 1 and 3. Its molecular formula (C₉H₇BrN₂O) and weight (259.49 g/mol) align with monosubstituted quinazolines bearing halogen and alkoxy groups [3] [5].

  • Structural Taxonomy:
  • Core: Unsubstituted quinazoline (benzo[ᴅ]pyrimidine)
  • Subtype: 4-Oxo-quinazoline (C4 carbonyl)
  • Halogenation Type: C6 bromo-substituted
  • Alkoxy Modification: C8 methoxy-substituted

Table 1: Taxonomic Positioning of 6-Bromo-8-Methoxyquinazoline

Classification LevelDescriptorRepresentative Analogues
Parent ScaffoldQuinazolineUnsubstituted quinazoline
Oxidation State4(3H)-Quinazolinone4-Oxo-3,4-dihydroquinazoline
Halogen SubstituentC6-Brominated6-Bromoquinazolin-4(3H)-one
Alkoxy SubstituentC8-Methoxylated8-Methoxyquinazoline

This classification highlights its position as a Type II kinase inhibitor pharmacophore, where the C6 bromine enables hydrophobic pocket binding, and the C8 methoxy group modulates electron density in the fused benzene ring .

Historical Evolution of Brominated Quinazoline Derivatives in Drug Discovery

Brominated quinazolines emerged prominently in the 2000s with the development of EGFR inhibitors. The discovery that 6-bromine substitution enhanced cytotoxicity in quinazolin-4(3H)-one derivatives marked a pivotal advancement. For example, compound 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one) demonstrated IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 breast cancer cells, surpassing erlotinib’s activity .

  • Key Milestones:
  • 2005–2010: 6-Bromo substituents were identified as crucial for EGFR kinase inhibition, leading to patented anticancer agents.
  • 2015: Optimization of C8 alkoxy groups improved blood-brain barrier permeability for CNS-targeted agents [7] [9].
  • 2020s: Microwave-assisted synthesis enabled efficient production of halogenated quinazolines like 6-bromo-8-chloroquinazolin-4(3H)-one, expanding antimicrobial applications [3] [10].

Table 2: Evolution of Brominated Quinazoline Derivatives

Year RangeDevelopment FocusKey Compound Innovations
2000–2005Cytotoxic Agents6-Bromo-2-thiolquinazolinones (e.g., compound 8a)
2010–2015Kinase Inhibitors6-Bromo-4-anilinoquinazolines (e.g., erlotinib analogues)
2015–2020CNS-Penetrant Antagonists8-Alkoxy-6-bromoquinazolines (A₂AR antagonists)
2020–PresentAntimicrobial Hybrids6-Bromo-8-haloquinazolines (e.g., EVT-12639776)

Role of Halogenation and Methoxy Substitution in Bioactivity Enhancement

Halogenation: Bromine at C6 increases molecular polarizability and forms halogen bonds with kinase domains (e.g., EGFR’s Leu694, Val702). This enhances binding affinity by 3–5 fold compared to non-halogenated analogues. In cytotoxic studies, 6-bromoquinazoline derivatives showed 84.20 µM IC₅₀ in normal cells (MRC-5) versus 15.85 µM in cancer cells (MCF-7), indicating tumor selectivity [8].

Methoxy Substitution: The 8-methoxy group donates electrons to the quinazoline ring, increasing π-stacking with aromatic residues (e.g., Phe168 in A₂A adenosine receptors). It also improves solubility by 30–40% compared to methyl or halogen groups at C8, as demonstrated in A₂AR antagonists like compound 5m (Kᵢ = 5 nM) [7].

  • Structure-Activity Relationship (SAR) Insights:
  • Electron-Withdrawing Effects: Bromine reduces LUMO energy (-3.2 eV), facilitating DNA intercalation.
  • Steric Optimization: 8-Methoxy’s small size avoids steric clashes in hydrophobic pockets.
  • Synergistic Effects: Combined C6 bromo/C8 methoxy substitutions enhance anticancer and antimicrobial activity synergistically (e.g., MIC = 4 μg·mL⁻¹ against S. aureus for hybrid derivatives) [6] [10].

Table 3: Bioactivity Impact of Substituents

PositionSubstituentKey InteractionsBiological Effect
C6BromineHalogen bonding with kinase hinge residues↑ Cytotoxicity (IC₅₀ 15.85 µM in MCF-7)
C8Methoxyπ-Stacking with Phe168 (A₂AR)↑ Binding affinity (Kᵢ = 5 nM) and solubility
C4Oxo groupH-bonding with Asn253 (EGFR)↑ Target specificity
  • Molecular Mechanisms:
  • Kinase Inhibition: Bromine anchors quinazoline to ATP-binding pockets via van der Waals contacts.
  • Antimicrobial Action: Methoxy groups disrupt microbial membrane synthesis by chelating essential metals [6] [10].

Properties

Product Name

6-Bromo-8-methoxyquinazoline

IUPAC Name

6-bromo-8-methoxyquinazoline

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-7(10)2-6-4-11-5-12-9(6)8/h2-5H,1H3

InChI Key

WQPYNDAQTABABW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.